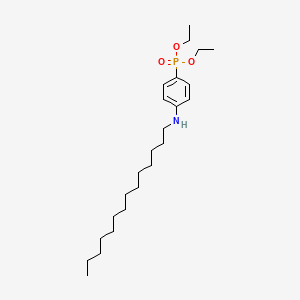

Diethyl (4-(tetradecylamino)phenyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-diethoxyphosphoryl-N-tetradecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44NO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-22-25-23-18-20-24(21-19-23)29(26,27-5-2)28-6-3/h18-21,25H,4-17,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVBVGHNDNUNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC1=CC=C(C=C1)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743490 | |

| Record name | Diethyl [4-(tetradecylamino)phenyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103672-42-9 | |

| Record name | Diethyl [4-(tetradecylamino)phenyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl (4-(tetradecylamino)phenyl)phosphonate is a compound that belongs to the class of phosphonates, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent, enzyme inhibitor, and antioxidant.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-component reaction that yields high purity and stability due to the presence of the C-P bond, which is more stable than the P-O bond found in phosphates. The compound's structure is characterized by the tetradecylamino group attached to a phenyl ring, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : In vitro studies have shown significant antifungal effects against various strains, including Fusarium oxysporum and Botrytis cinerea. The compound demonstrated low IC50 values, indicating potent antifungal properties at low concentrations .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicate a low inhibition of AChE with no significant inhibitory activity on BChE, suggesting a selective action that may reduce potential side effects associated with broader enzyme inhibition .

- Antioxidant Properties : this compound has shown promising antioxidant capacity in various assays. This property is crucial for mitigating oxidative stress-related damage in biological systems .

Antifungal Activity

A study conducted on the antifungal efficacy of this compound revealed:

| Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|

| 0.14 | 85 |

| 0.28 | 92 |

| 0.56 | 95 |

The compound exhibited a strong growth inhibitory effect against tested fungal strains, with results indicating that it could serve as an effective antifungal treatment option .

Enzyme Inhibition Studies

In terms of enzyme inhibition, the following findings were reported:

| Compound | AChE Inhibition IC50 (μg/mL) | BChE Inhibition IC50 (μg/mL) |

|---|---|---|

| This compound | 6.27 ± 1.15 | No significant inhibition |

These results highlight the selective nature of this compound as an AChE inhibitor while sparing BChE, which may have therapeutic implications in treating conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that phosphonate compounds exhibit significant antimicrobial properties. Diethyl (4-(tetradecylamino)phenyl)phosphonate may serve as a scaffold for developing new antimicrobial agents. Its structural similarity to other phosphonates that have shown efficacy against bacterial strains such as Escherichia coli suggests potential in this area .

Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for drug delivery applications. The tetradecyl group can enhance lipid interactions, potentially facilitating the encapsulation and release of therapeutic agents in biological environments. Studies on similar phosphonates have demonstrated their ability to form micelles and liposomes, which could be applicable here .

Materials Science

Synthesis of Functional Polymers

this compound can be utilized in the synthesis of functional polymers. Its phosphonate group can participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives. The incorporation of long-chain alkyl groups like tetradecyl enhances the hydrophobic properties of these polymers, making them suitable for water-resistant applications .

Nanocomposites

The compound's ability to interact with various nanomaterials opens avenues for creating nanocomposites with enhanced mechanical and thermal properties. Research into similar phosphonates has shown their effectiveness in improving the dispersion of nanoparticles within polymer matrices, leading to improved material characteristics .

Environmental Applications

Biodegradable Agents

Given the growing concern over environmental sustainability, this compound could be explored as a biodegradable agent in agricultural applications. Its phosphonate structure may provide a pathway for developing environmentally friendly pesticides or fertilizers that degrade into non-toxic byproducts .

Case Studies and Research Findings

Preparation Methods

Reduction and Amination of Phenyl Precursors

A common starting point is a 4-nitrophenyl phosphonate derivative, which undergoes reduction to the corresponding 4-aminophenyl phosphonate. For example, the nitro group of a related compound B13 was reduced with zinc in acetic acid to yield the 4-amino derivative. This intermediate is then subjected to further functionalization.

Alkylation of the Amino Group with Tetradecyl Chain

The amino group on the phenyl ring is alkylated with a tetradecyl halide (e.g., tetradecyl bromide or tetradecyl aldehyde followed by reductive amination). One reported method involves the use of n-butyllithium and tetradecyl bromide to introduce the tetradecyl substituent onto the nitrogen atom of the aniline derivative at low temperatures (-78 °C to room temperature) in tetrahydrofuran (THF) solvent.

Alternatively, reductive amination with tetradecyl aldehyde and appropriate reducing agents such as sodium triacetoxyborohydride (NaB(OAc)3H) can be employed to attach the tetradecyl group to the amino functionality with good yields (up to 92%).

Introduction of Diethyl Phosphonate Group

The phosphonate group is typically introduced via reaction with diethyl phosphite or diethyl phosphonate esters under basic or catalytic conditions. For example, diethyl phosphite can be reacted with the aromatic amine or intermediate under heating (around 100 °C) in the presence of triethylamine or other bases to form the diethyl phosphonate ester.

In some synthetic schemes, diethyl phosphite is used in combination with N,N-bis(trimethylsilyl)acetamide and trimethylsilyl triflate (TMSOTf) to facilitate the phosphonation reaction, followed by acidic workup to yield the phosphonate ester.

Representative Synthetic Scheme Summary

Experimental Notes and Characterization

- The reduction of nitro precursors to amines is typically carried out under mild acidic conditions using zinc powder in acetic acid, providing clean conversion to the 4-aminophenyl intermediate.

- Alkylation reactions require careful temperature control, often starting at -78 °C to prevent side reactions, and use of strong bases like n-butyllithium to generate the anionic intermediate for nucleophilic substitution.

- Reductive amination with tetradecyl aldehyde and sodium triacetoxyborohydride is a milder alternative to direct alkylation, affording high yields and selectivity.

- Phosphonation reactions are sensitive to moisture and require anhydrous conditions; reagents like diethyl phosphite and bases such as triethylamine are standard.

- Final compounds are purified by crystallization from mixed solvents such as n-hexane and ethyl acetate to obtain analytically pure white solids.

- Structural confirmation is typically performed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and polarimetry to ensure high purity and optical homogeneity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-nitrophenyl phosphonate derivatives, tetradecyl bromide or aldehyde, diethyl phosphite |

| Reduction conditions | Zn powder, acetic acid, room temperature |

| Alkylation conditions | n-BuLi, TMEDA, THF, -78 °C to rt; or reductive amination with NaB(OAc)3H |

| Phosphonation conditions | Diethyl phosphite, Et3N, 100 °C, anhydrous |

| Purification method | Crystallization from n-hexane/ethyl acetate |

| Typical yields | 24–92% depending on step |

| Characterization | NMR, MS, polarimetry |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.